

16-Methyloxazolomycin: A Technical Guide to its Discovery and Isolation from Streptomyces

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Compound of Interest

Compound Name: 16-Methyloxazolomycin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of **16-methyloxazolomycin**, a potent antimicrobial and cytotoxic agent. Due to the limited public availability of the primary discovery literature, this document synthesizes information from the initial report and detailed methodologies reported for closely related members of the oxazolomycin family.

Introduction

16-Methyloxazolomycin is a member of the oxazolomycin family of antibiotics, characterized by a unique spiro-linked β -lactone- γ -lactam core and a terminal oxazole ring. It was first reported in 1997 as a product of a *Streptomyces* species.^[1] Members of this family, including the parent compound oxazolomycin A, have demonstrated a wide range of biological activities, including antibacterial, antiviral, and antitumor effects. **16-Methyloxazolomycin** itself has shown cytotoxic activity against leukemia P388 and human lung adenocarcinoma cells.

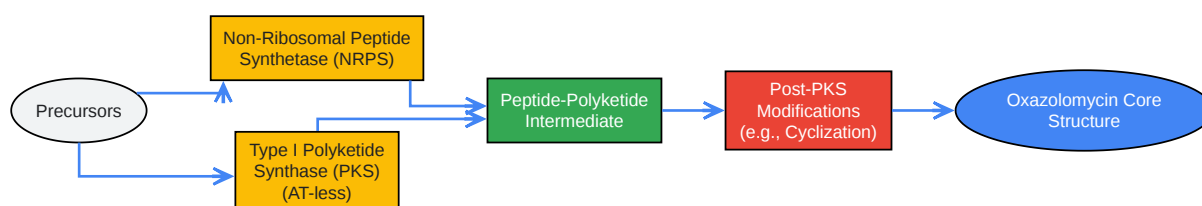
Discovery and Producing Organism

16-Methyloxazolomycin was discovered as a secondary metabolite produced by a *Streptomyces* species, designated strain MK52-10F1, which was isolated from a soil sample. The producing organism is a Gram-positive, filamentous bacterium, a characteristic of the genus *Streptomyces*, which is renowned for its prolific production of diverse bioactive compounds.

Biosynthesis of the Oxazolomycin Core

While the specific gene cluster for **16-methyloxazolomycin** has not been detailed, the biosynthesis of the closely related oxazolomycin A in *Streptomyces albus* JA3453 has been elucidated and serves as a model. The core structure is synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and a Type I polyketide synthase (PKS) system.

The biosynthetic gene cluster, designated *ozm*, spans approximately 79.5 kb and contains 20 open reading frames. A notable feature of this cluster is the presence of an "acyltransferase-less" Type I PKS. Instead of each PKS module having its own integrated acyltransferase (AT) domain, discrete AT enzymes are responsible for loading the extender units (malonyl-CoA and methoxymalonyl-ACP).



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Caption: Generalized biosynthetic pathway for the oxazolomycin core structure.

Experimental Protocols

The following protocols are based on established methods for the fermentation of *Streptomyces* and the isolation of oxazolomycin-family antibiotics.

Fermentation of *Streptomyces* sp. MK52-10F1

Objective: To cultivate the producing strain for the production of **16-methyloxazolomycin**.

Materials:

- Seed medium (e.g., Yeast extract-malt extract broth)

- Production medium (e.g., Starch-casein broth or other suitable complex medium)
- Inoculum of *Streptomyces* sp. MK52-10F1
- Shake flasks
- Incubator shaker

Procedure:

- **Seed Culture:** Inoculate a flask containing the seed medium with a spore suspension or mycelial fragment of *Streptomyces* sp. MK52-10F1. Incubate at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.
- **Production Culture:** Inoculate the production medium with the seed culture (typically 5-10% v/v).
- **Incubation:** Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200-250 rpm. Monitor the production of the target compound by chromatographic methods (e.g., HPLC) if possible.

Extraction and Isolation of 16-Methyloxazolomycin

Objective: To extract and purify **16-methyloxazolomycin** from the fermentation broth.

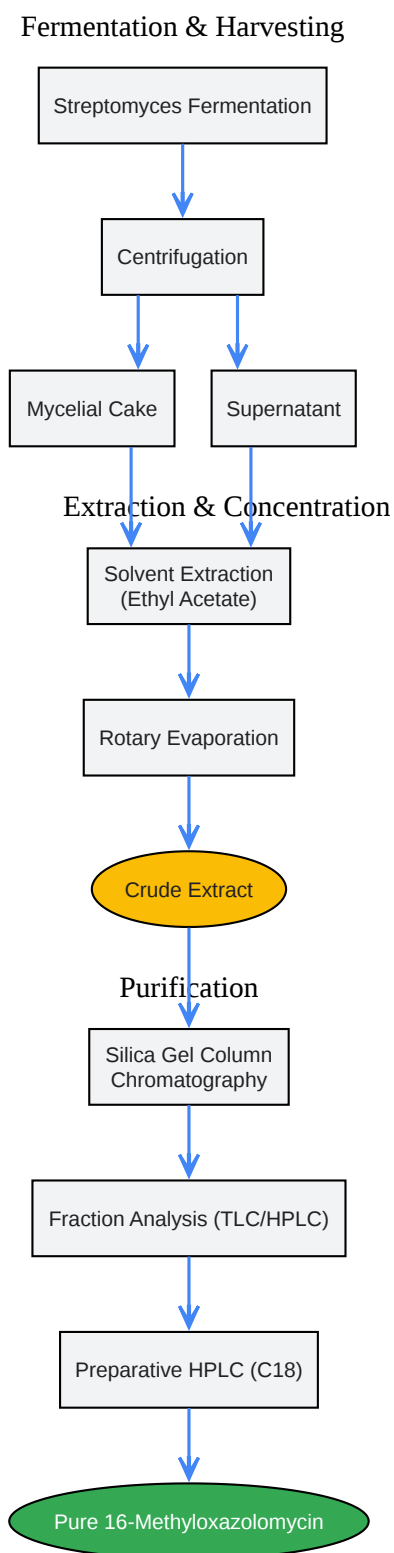
Materials:

- Fermentation broth
- Ethyl acetate or other suitable organic solvent
- Centrifuge
- Rotary evaporator
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

- High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

- **Harvesting:** After the fermentation period, harvest the broth and separate the mycelium from the supernatant by centrifugation.
- **Extraction:** Extract the supernatant and the mycelial cake (after homogenization) with an equal volume of ethyl acetate. Repeat the extraction process to ensure complete recovery.
- **Concentration:** Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- **Silica Gel Chromatography:** Subject the crude extract to silica gel column chromatography. Elute with a stepwise gradient of increasing polarity, for example, from n-hexane to ethyl acetate and then to methanol.
- **Fraction Collection and Analysis:** Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing **16-methyloxazolomycin**.
- **HPLC Purification:** Pool the active fractions and subject them to further purification by preparative HPLC on a C18 column to obtain the pure compound.



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Caption: A typical workflow for the isolation and purification of **16-methyloxazolomycin**.

Physicochemical and Spectroscopic Data

The following table summarizes the reported physicochemical and spectroscopic data for **16-methyloxazolomycin**. This data is crucial for its identification and characterization.

Property	Value
Molecular Formula	C ₂₈ H ₃₄ N ₂ O ₇
Molecular Weight	510
UV λ _{max} (MeOH)	238, 335 nm
IR (KBr) cm ⁻¹	3400, 1820, 1700, 1630, 1550
¹ H NMR (CDCl ₃ , δ ppm)	Selected Peaks: 7.98 (1H, s), 7.2-5.8 (olefinic protons), 4.05 (3H, s, OCH ₃), 3.25 (3H, s, NCH ₃), 1.15 (3H, d, J=7.0 Hz, CH ₃)
¹³ C NMR (CDCl ₃ , δ ppm)	Selected Peaks: 174.5, 168.2, 160.5, 155.4, 145.0-115.0 (olefinic carbons), 85.5, 60.2, 52.8, 30.1, 15.5

Biological Activity

16-Methyloxazolomycin exhibits both antimicrobial and cytotoxic activities.

Antimicrobial Activity

The compound has been reported to be active against Gram-positive bacteria, such as *Bacillus subtilis*.

Cytotoxic Activity

The cytotoxic effects of **16-methyloxazolomycin** have been evaluated against several cancer cell lines. The reported IC₅₀ values are summarized in the table below.

Cell Line	IC50 (µg/mL)
P388 (Murine Leukemia)	0.08
A549 (Human Lung Carcinoma)	0.15
K562 (Human Myelogenous Leukemia)	0.3
L1210 (Murine Leukemia)	0.09

Conclusion

16-Methyloxazolomycin is a promising bioactive compound from a *Streptomyces* source with significant antimicrobial and cytotoxic potential. The methodologies outlined in this guide, based on the original discovery and protocols for related compounds, provide a framework for its production, isolation, and characterization. Further research into its mechanism of action and biosynthetic pathway will be valuable for future drug development efforts.

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References

- 1. rsc.org [rsc.org]
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